molecular formula C19H21NO5 B2572436 4-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoic acid CAS No. 941984-64-1

4-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoic acid

Cat. No.: B2572436
CAS No.: 941984-64-1
M. Wt: 343.379
InChI Key: PKONRFQXBWXRRQ-UHFFFAOYSA-N
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Description

4-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoic acid is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoic acid typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions are carefully controlled to ensure the formation of the desired isoquinoline derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various isoquinoline and tetrahydroisoquinoline derivatives, which are of significant interest in medicinal chemistry due to their potential therapeutic properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoquinoline derivatives such as:

Uniqueness

What sets 4-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoic acid apart from similar compounds is its unique structural features, such as the presence of both methoxy and benzoic acid moieties. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for scientific research and potential therapeutic applications .

Biological Activity

4-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The compound can be described by its molecular formula C_{19}H_{23}N_{O}_4 and has a molecular weight of approximately 341.39 g/mol. Its structure features a benzoic acid moiety linked to a tetrahydroisoquinoline derivative, which is known for various biological activities.

Antioxidant Activity

Research indicates that compounds derived from tetrahydroisoquinolines possess significant antioxidant properties. A study demonstrated that such derivatives can scavenge free radicals effectively, contributing to their potential in preventing oxidative stress-related diseases .

Neuroprotective Effects

Tetrahydroisoquinolines have been shown to exhibit neuroprotective effects. For instance, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been linked to the modulation of neurotransmitter systems and may protect against neurodegenerative conditions . The specific mechanism involves the inhibition of neuronal apoptosis and the enhancement of neurotrophic factors.

Anti-inflammatory Properties

The compound's structural components suggest potential anti-inflammatory activity. Studies have indicated that isoquinoline derivatives can inhibit pro-inflammatory cytokines and pathways, suggesting therapeutic applications in inflammatory diseases .

Study on Neuroprotection

In a controlled study involving animal models of Parkinson's disease, administration of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline demonstrated significant neuroprotective effects by reducing dopaminergic neuron loss and improving motor function . This study highlights the compound's potential as a therapeutic agent in neurodegenerative disorders.

Antioxidant Efficacy Assessment

A comparative analysis was conducted to evaluate the antioxidant capacity of various tetrahydroisoquinoline derivatives. The results indicated that compounds similar to this compound exhibited superior radical scavenging abilities compared to standard antioxidants like ascorbic acid .

The biological activities of this compound are attributed to several mechanisms:

  • Radical Scavenging : The presence of methoxy groups enhances electron donation capabilities, facilitating radical scavenging.
  • Neurotransmitter Modulation : Interaction with dopamine receptors may explain its neuroprotective effects.
  • Cytokine Inhibition : The compound may inhibit NF-kB signaling pathways involved in inflammation.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantSignificant free radical scavenging
NeuroprotectionReduced dopaminergic neuron loss
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Properties

IUPAC Name

4-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-23-17-9-13-7-8-20-16(15(13)10-18(17)24-2)11-25-14-5-3-12(4-6-14)19(21)22/h3-6,9-10,16,20H,7-8,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKONRFQXBWXRRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)COC3=CC=C(C=C3)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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